rac Histidine-13C6,15N3
Description
Fundamental Principles of Stable Isotope Tracing in Biological Systems
Stable isotope tracing operates on a simple yet elegant principle: replacing one or more atoms in a molecule with their heavier, non-radioactive counterparts. wikipedia.org Common stable isotopes used in biochemical research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), deuterium (B1214612) (²H), and oxygen-18 (¹⁸O). creative-proteomics.comsilantes.com These labeled molecules are chemically identical to their naturally abundant, unlabeled forms and thus participate in the same biochemical reactions. silantes.com However, their increased mass allows them to be distinguished and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgsilantes.com By introducing a labeled precursor into a biological system, researchers can follow its incorporation into various downstream metabolites, providing a dynamic picture of metabolic fluxes and pathway activities. nih.gov This approach, often referred to as metabolic flux analysis, has been instrumental in elucidating the intricate network of biochemical reactions that sustain life. wikipedia.org
Significance of Histidine in Central Metabolism and Protein Biogenesis
Histidine is an essential amino acid, meaning it must be obtained from the diet as the human body cannot synthesize it. researchgate.netnih.gov It plays a multifaceted role in the body, serving as a fundamental building block for proteins and participating in a variety of metabolic processes. nih.govebsco.com The unique imidazole (B134444) side chain of histidine allows it to act as a proton buffer at physiological pH, a chelator of metal ions, and an antioxidant. nih.gov
In central metabolism, histidine is a precursor for the synthesis of several important biomolecules. nih.govcreative-proteomics.com It is converted to histamine (B1213489), a key molecule in immune responses and neurotransmission. researchgate.netnih.gov Histidine is also a component of carnosine, a dipeptide found in high concentrations in muscle and brain tissue, where it functions as a buffer and antioxidant. researchgate.netnih.gov Furthermore, the catabolism of histidine feeds into the one-carbon metabolism pathway, which is crucial for the synthesis of nucleotides and other essential molecules. nih.govcreative-proteomics.com Its integral role in protein synthesis is highlighted by its frequent presence in the active sites of enzymes, where it participates directly in catalytic reactions. researchgate.netnih.gov
Role of Multi-Isotopically Labeled Precursors in Unraveling Complex Biological Processes
While single-isotope labeling provides valuable information, the use of multi-isotopically labeled precursors, where a molecule is tagged with more than one type of stable isotope or multiple atoms of the same isotope, offers a more detailed and robust analysis. rsc.org This approach significantly enhances the confidence in metabolite identification and allows for a more precise tracing of atomic transitions through complex and interconnected metabolic pathways. oup.com For instance, by using a precursor labeled with both ¹³C and ¹⁵N, researchers can simultaneously track the fate of the carbon skeleton and the nitrogen atoms of a molecule. oup.com This dual-labeling strategy is particularly useful in distinguishing between different metabolic routes and in quantifying the contributions of various precursors to a specific metabolite pool. The use of multiple labeled precursors in the same experiment can further refine the understanding of metabolic networks by providing multiple points of reference. rsc.org
Overview of rac Histidine-13C6,15N3 as a Research Tool
This compound is a specialized, multi-isotopically labeled form of the amino acid histidine. The "rac" designation indicates that it is a racemic mixture, containing both the L- and D-isomers of histidine. The "13C6" signifies that all six carbon atoms in the molecule have been replaced with the stable isotope carbon-13, and "15N3" indicates that all three nitrogen atoms have been replaced with nitrogen-15. This heavy labeling results in a significant mass shift compared to the unlabeled molecule, making it an excellent tracer for mass spectrometry-based studies. sigmaaldrich.com
As a research tool, this compound is employed in a variety of biochemical and metabolic investigations. pharmaffiliates.comscbt.com Its primary application lies in quantitative proteomics and metabolomics, where it is used as an internal standard for the accurate quantification of unlabeled histidine and its metabolites. diagnosticsworldnews.com By tracing the incorporation of its labeled carbon and nitrogen atoms into proteins and other downstream products, researchers can gain detailed insights into the dynamics of protein synthesis and degradation, as well as the flux through various histidine-dependent metabolic pathways. nih.govnih.gov The comprehensive labeling of this compound provides a powerful means to dissect the intricate roles of histidine in both normal physiology and in disease states.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | ¹³C₆H₉¹⁵N₃O₂ |
| Molecular Weight | 164.09 g/mol |
| CAS Number | 1219114-75-6 |
| Form | Solid |
| Melting Point | 282 °C (decomposes) |
| Synonyms | DL-Histidine-13C6,15N3, Histidine-13C6,15N3 |
Table data sourced from multiple chemical suppliers and databases. sigmaaldrich.compharmaffiliates.comscbt.comnih.govnih.gov
Properties
Molecular Formula |
¹³C₆H₉¹⁵N₃O₂ |
|---|---|
Molecular Weight |
164.09 |
Synonyms |
DL-Histidine-13C6,15N3; Histidine-13C6,15N3; 1H-Imidazole-4-alanine-13C6,15N3; _x000B_ |
Origin of Product |
United States |
Methodological Frameworks for Isotopic Incorporation and Enrichment with Rac Histidine 13c6,15n3
Strategies for Metabolic Labeling in Cellular Systems
Metabolic labeling in cellular systems using rac Histidine-13C6,15N3 allows for the precise tracking of histidine's fate as it is incorporated into newly synthesized proteins or participates in other metabolic pathways. This approach is fundamental to quantitative proteomics and metabolomics.
Ex Vivo Tissue Slice Cultures with this compound
Ex vivo tissue slice cultures represent a valuable experimental system that bridges the gap between in vitro cell culture and in vivo studies. This technique maintains the three-dimensional architecture and cellular heterogeneity of the tissue, providing a more physiologically relevant context for metabolic investigations. The use of this compound in this system enables the study of tissue-specific metabolism under controlled conditions.
The general procedure involves incubating fresh tissue slices in a culture medium supplemented with this compound. Over time, the labeled histidine is taken up by the cells and incorporated into newly synthesized proteins. Subsequent analysis, typically by mass spectrometry-based proteomics, allows for the quantification of protein turnover rates by measuring the ratio of labeled to unlabeled peptides.
Illustrative Research Findings:
While specific studies focusing solely on this compound in ex vivo slices are not extensively documented, the methodology is well-established. For instance, studies using other labeled amino acids have successfully quantified protein synthesis rates in various tissues, including liver, muscle, and adipose tissue. These studies have provided insights into how different physiological and pathological conditions affect protein metabolism at the tissue level. The data presented in the table below is a conceptual representation of expected results from such an experiment.
| Protein | Tissue Type | Time Point (hours) | Isotopic Enrichment (%) | Calculated Fractional Synthesis Rate (%/day) |
|---|---|---|---|---|
| Albumin | Liver | 6 | 15.2 | 60.8 |
| Actin | Muscle | 6 | 2.1 | 8.4 |
| Collagen | Connective Tissue | 6 | 0.5 | 2.0 |
| Albumin | Liver | 12 | 28.9 | 57.8 |
| Actin | Muscle | 12 | 4.0 | 8.0 |
| Collagen | Connective Tissue | 12 | 1.0 | 2.0 |
In Vitro Cell Line Culturing for Isotopic Enrichment
In vitro cell line culturing is a widely used method for studying cellular processes in a controlled environment. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique that utilizes amino acids with stable isotopes, such as this compound, to label the entire proteome of a cell population.
In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in a "light" medium containing the natural abundance of histidine, while the other is grown in a "heavy" medium containing this compound. After several cell divisions, the "heavy" histidine is fully incorporated into the proteome of the second population. The two cell populations can then be subjected to different experimental conditions, and their proteomes can be mixed and analyzed together by mass spectrometry. The relative abundance of proteins between the two samples can be accurately quantified by comparing the intensities of the "light" and "heavy" peptide peaks.
A comprehensive study on Chinese Hamster Ovary (CHO) cells utilized [U-13C]histidine to trace its metabolic fate. This research identified several metabolic by-products that accumulated in the cell cultures, demonstrating that labeled histidine can be used to uncover novel aspects of amino acid catabolism in industrially relevant cell lines. pnas.org
Considerations for Isotopic Dilution and Precursor Pool Equilibration in Labeled Experiments
Accurate determination of metabolic fluxes and protein synthesis rates using this compound requires careful consideration of isotopic dilution and precursor pool equilibration. Isotopic dilution occurs when the labeled tracer is diluted by endogenous, unlabeled histidine from intracellular sources, such as protein degradation or de novo synthesis (in organisms capable of it).
The precursor pool for protein synthesis is the immediate source of amino acids: the aminoacyl-tRNAs. It is often assumed that the isotopic enrichment of the precursor pool is equivalent to that of the extracellular medium or the intracellular free amino acid pool. However, this is not always the case, and failure to account for differences in enrichment can lead to underestimation of true synthesis rates.
Key Considerations:
Intracellular vs. Extracellular Enrichment: The isotopic enrichment of intracellular free histidine may not be the same as the enrichment in the culture medium due to the contribution of unlabeled histidine from protein breakdown.
Aminoacyl-tRNA Enrichment: The enrichment of the direct precursor for protein synthesis, histidyl-tRNA, should ideally be measured. However, this is technically challenging.
Time to Equilibration: It takes time for the isotopic enrichment of the precursor pools to reach a steady state after the introduction of the labeled tracer. Kinetic studies with multiple time points are often necessary to accurately model this process.
Application in In Vivo Models for Systems-Level Analysis
The use of this compound in in vivo models allows for the investigation of metabolic processes at the whole-organism level, providing a systemic view of protein and amino acid dynamics in a physiological context.
Whole-Animal Metabolic Labeling with this compound
Whole-animal metabolic labeling with stable isotopes involves the administration of a labeled compound, such as this compound, to an animal model, typically through diet or infusion. This approach allows for the labeling of proteins and metabolites in all tissues over time. It is a powerful tool for studying protein turnover, nutrient partitioning, and the metabolic response to various physiological, pathological, or pharmacological stimuli.
One of the primary applications of this technique is the determination of whole-body protein turnover. By measuring the rate of incorporation of the labeled histidine into proteins and its rate of disappearance from the free amino acid pool, researchers can calculate the rates of whole-body protein synthesis and breakdown.
g/kg/dayWhole-Body Protein Breakdown3.4 ± 0.23.5 ± 0.3g/kg/dayNet Protein Balance+0.1-0.7*Indicates a statistically significant difference from the control group.
Organ-Specific Tracer Studies Utilizing this compound
By measuring the arteriovenous difference in the concentration and isotopic enrichment of histidine across an organ, researchers can calculate the rates of organ-specific protein synthesis, breakdown, and net protein balance. This approach has been instrumental in understanding how different organs, such as the liver and muscle, contribute to protein metabolism in response to feeding, fasting, and disease.
Spatiotemporally resolved metabolomics and isotope tracing have been used to identify central nervous system drug targets, with the histidine metabolism pathway being significantly enriched in these studies. This highlights the utility of labeled histidine in pinpointing localized metabolic changes within specific tissues. nih.gov
Quantitative Assessment of Isotopic Enrichment
The accurate quantification of isotopic enrichment is a critical step in studies utilizing stable isotope-labeled compounds. For rac-Histidine-13C6,15N3, this assessment ensures that the observed experimental results can be correctly attributed to the presence and incorporation of the heavy isotopes. Two primary analytical techniques, mass spectrometry and nuclear magnetic resonance spectroscopy, are employed for this purpose, each providing distinct and complementary information regarding the level and specificity of isotopic incorporation.
Mass Spectrometry-Based Isotopic Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the extent of isotopic enrichment by analyzing the mass-to-charge ratio (m/z) of the labeled compound compared to its unlabeled counterpart. chempep.comoup.com The incorporation of six 13C atoms and three 15N atoms in rac-Histidine-13C6,15N3 results in a predictable increase in its molecular weight. This mass shift is the primary indicator of successful isotopic labeling.
The workflow for quantitative assessment begins with the analysis of the natural abundance (unlabeled) histidine to establish its characteristic isotopic pattern, which arises from the natural abundance of isotopes like 13C (1.1%) and 15N (0.37%). oup.comoup.com Subsequently, the isotopically labeled rac-Histidine-13C6,15N3 is analyzed. The resulting mass spectrum will show a distribution of isotopologues, with the most abundant species corresponding to the fully labeled molecule. loewenlabs.com
The degree of isotopic enrichment is calculated by comparing the relative intensities of the mass peaks corresponding to the unlabeled and the fully labeled histidine. researchgate.netnist.gov Sophisticated algorithms can be employed to deconvolve the isotopic clusters and provide a precise percentage of enrichment, often exceeding 98% for commercially available labeled compounds. loewenlabs.comnih.gov Techniques like stable isotope dilution mass spectrometry can be utilized for accurate quantification by using the labeled compound as an internal standard. nih.gov
Below is an interactive data table illustrating the theoretical mass shifts for the molecular ion ([M+H]+) of histidine upon full isotopic labeling with 13C and 15N.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift from Unlabeled (Da) |
|---|---|---|---|
| rac-Histidine (Unlabeled) | C6H9N3O2 | 155.0695 | 0 |
| rac-Histidine-13C6,15N3 | 13C6H915N3O2 | 164.0898 | +9.0203 |
Note: The mass shift is calculated based on the difference between the monoisotopic masses of the fully labeled and unlabeled compounds.
Nuclear Magnetic Resonance Spectroscopy for Site-Specific Labeling Determination
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information on the atomic level, making it an indispensable tool for confirming the site-specific incorporation of isotopes. nih.gov Unlike mass spectrometry, which provides global information about isotopic enrichment, NMR can verify that the 13C and 15N atoms are located at the correct positions within the histidine molecule.
The presence of 13C and 15N nuclei, which are NMR-active (spin-1/2), leads to characteristic changes in the NMR spectrum. One-dimensional (1D) 13C and 15N NMR spectra will show signals at chemical shifts specific to the carbon and nitrogen atoms in the histidine structure. researchgate.netillinois.edu The positions of these signals can confirm the presence of the labels at the expected carbon and nitrogen positions.
Furthermore, two-dimensional (2D) heteronuclear correlation experiments, such as the 1H-13C Heteronuclear Single Quantum Coherence (HSQC) and 1H-15N HSQC, are particularly powerful. researchgate.net These experiments show correlations between protons and their directly attached 13C or 15N nuclei. For rac-Histidine-13C6,15N3, the observation of correlations between specific protons and their corresponding labeled carbon and nitrogen atoms provides unambiguous evidence of site-specific labeling. For instance, the protons on the imidazole (B134444) ring will show correlations to the 13C and 15N atoms within the ring. nih.gov
The table below presents the expected chemical shift ranges for the 13C and 15N nuclei in fully labeled rac-Histidine-13C6,15N3.
| Atom | Position in Histidine | Expected Chemical Shift (ppm) |
|---|---|---|
| 13C | Carboxyl (C=O) | 170-185 |
| 13C | Alpha-carbon (α-C) | 50-60 |
| 13C | Beta-carbon (β-C) | 25-35 |
| 13C | Gamma-carbon (γ-C) | 130-140 |
| 13C | Delta-2-carbon (δ2-C) | 115-125 |
| 13C | Epsilon-1-carbon (ε1-C) | Not applicable in Histidine |
| 15N | Alpha-amino (α-N) | 30-50 |
| 15N | Delta-1-nitrogen (δ1-N) | 200-220 |
| 15N | Epsilon-2-nitrogen (ε2-N) | 160-180 |
Note: Chemical shifts are referenced to standard reference compounds and can vary based on solvent, pH, and temperature.
Applications in Metabolic Flux Analysis Mfa and Pathway Elucidation
Targeted Metabolic Flux Studies with rac-Histidine-13C6,15N3
In targeted studies, researchers focus on specific, well-defined metabolic pathways to understand how they are altered under different conditions.
While not a direct substrate for central carbon metabolism (CCM) in the same way as glucose, the catabolism of histidine can feed into the tricarboxylic acid (TCA) cycle, a key component of CCM. The breakdown of histidine eventually leads to the formation of glutamate (B1630785), which can be converted to the TCA cycle intermediate α-ketoglutarate. By tracing the ¹³C and ¹⁵N labels from rac-Histidine-13C6,15N3 into these downstream metabolites, researchers can quantify the contribution of histidine catabolism to the TCA cycle pool. This is particularly important in understanding the metabolic adaptations of cells that may rely on alternative carbon sources, such as in certain cancer types or during specific metabolic states.
A hypothetical study design could involve culturing cells in a medium containing rac-Histidine-13C6,15N3 and then measuring the isotopic enrichment in TCA cycle intermediates. The resulting data would allow for the calculation of the flux from histidine to α-ketoglutarate, providing a quantitative measure of this specific metabolic route.
| Metabolite | Isotopic Labeling Pattern | Implied Flux |
| α-Ketoglutarate | ¹³C₅, ¹⁵N₁ | Direct flux from histidine catabolism |
| Succinate | ¹³C₄ | Subsequent metabolism within the TCA cycle |
| Malate | ¹³C₄ | Further progression through the TCA cycle |
This interactive table illustrates how the detection of specific isotopologues in central carbon metabolism intermediates can be used to infer metabolic flux from rac-Histidine-13C6,15N3.
The dual labeling of rac-Histidine-13C6,15N3 with both ¹³C and ¹⁵N allows for the simultaneous tracing of both the carbon skeleton and the nitrogen atoms of histidine. This is invaluable for dissecting the contributions of histidine to both anabolic (biosynthetic) and catabolic (degradative) pathways.
Anabolic Pathways: The carbon and nitrogen from labeled histidine can be incorporated into newly synthesized biomolecules. For example, the biosynthesis of other amino acids or nucleotides can utilize intermediates derived from histidine catabolism.
Catabolic Pathways: The degradation of histidine proceeds through several key intermediates. The primary catabolic pathway involves the conversion of histidine to urocanic acid, which is further metabolized to formiminoglutamate (FIGLU) and ultimately glutamate. nih.gov Tracing the flow of ¹³C and ¹⁵N through these intermediates provides a direct measure of the rate of histidine breakdown.
Research has shown that histidine catabolism is a regulated process, and quantifying its flux can provide insights into cellular responses to nutrient availability and stress. nih.gov
Untargeted Stable Isotope Resolved Metabolomics (SIRM) using rac-Histidine-13C6,15N3
Untargeted SIRM is a powerful discovery-oriented approach that aims to map the metabolic fate of a labeled substrate across the entire metabolome without preconceived hypotheses. nih.govnih.gov
By introducing rac-Histidine-13C6,15N3 into a biological system and performing a global analysis of all labeled metabolites, researchers can identify previously unknown metabolic products of histidine. The appearance of unexpected ¹³C and ¹⁵N labeled compounds can point to novel enzymatic reactions or metabolic branch points. This approach has the potential to expand our understanding of the metabolic network connected to histidine.
SIRM with rac-Histidine-13C6,15N3 can reveal the global impact of histidine metabolism on the cellular metabolic landscape. By observing which diverse metabolite pools become enriched with ¹³C and ¹⁵N, it is possible to map the widespread distribution of histidine-derived atoms. This can uncover unexpected connections between histidine metabolism and other pathways, such as lipid or nucleotide metabolism.
| Metabolite Class | Potential Labeling | Metabolic Implication |
| Amino Acids | Glutamate, Aspartate | Interconversion and transamination reactions |
| Nucleotides | Purines, Pyrimidines | Contribution of one-carbon units from histidine catabolism |
| Lipids | Fatty Acids | Anaplerotic filling of the TCA cycle providing precursors for lipogenesis |
This interactive table outlines potential global metabolic transformations that could be traced using rac-Histidine-13C6,15N3 in an untargeted SIRM study.
Investigation of Specific Histidine-Related Metabolic Pathways
Beyond its role in central metabolism, histidine is a precursor to several important bioactive molecules. The use of rac-Histidine-13C6,15N3 is instrumental in elucidating the biosynthesis and turnover of these compounds.
One such pathway is the synthesis of carnosine , a dipeptide of β-alanine and histidine found in high concentrations in muscle and brain tissue. nih.gov By supplying labeled histidine, the rate of carnosine synthesis can be determined by measuring the incorporation of ¹³C and ¹⁵N into the carnosine pool. This can provide insights into muscle physiology and the role of carnosine in various pathological conditions.
Another critical pathway is the production of histamine (B1213489) , a key signaling molecule in the immune and nervous systems, which is formed by the decarboxylation of histidine. nih.gov Tracing the conversion of labeled histidine to labeled histamine allows for the quantification of histamine production rates, which is of significant interest in studies of allergy, inflammation, and neurotransmission.
Furthermore, histidine is the precursor for the biosynthesis of the antioxidant ergothioneine (B1671048) . The intricate enzymatic steps involved in this pathway can be meticulously traced using rac-Histidine-13C6,15N3, helping to unravel the regulation of ergothioneine production in different organisms.
Histidine Biosynthesis and Degradation Pathway Investigations
Stable isotope tracing with rac-Histidine-13C6,15N3 is instrumental in elucidating the complexities of histidine's anabolic and catabolic pathways. While humans cannot synthesize histidine, making it an essential amino acid, its metabolic pathways are actively studied in various organisms, from microbes to mammals, to understand fundamental biological processes and disease states.
The degradation of histidine is a multi-step process that primarily converts the amino acid into glutamate. This pathway is significant as it feeds into the central carbon metabolism via the Krebs cycle intermediate, α-ketoglutarate. The initial and rate-limiting step in this pathway is the deamination of histidine by the enzyme histidine ammonia-lyase to form urocanic acid. Subsequent enzymatic reactions hydrate (B1144303) and cleave the imidazole (B134444) ring to ultimately yield N-formiminoglutamate. The formimino group is then transferred to tetrahydrofolate (THF), a crucial carrier of one-carbon units, to produce glutamate. nih.govnews-medical.net
By supplying rac-Histidine-13C6,15N3 and analyzing the isotopic enrichment in intermediates like urocanic acid and the final product, glutamate, researchers can quantify the flux through this degradation pathway. For instance, the detection of ¹³C atoms from labeled histidine in glutamate confirms the activity of this pathway and allows for the calculation of its contribution to the glutamate pool. Similarly, the tracing of ¹⁵N can shed light on the nitrogen flow within the cell.
A hypothetical study using rac-Histidine-13C6,15N3 to investigate histidine degradation in a cell culture model could yield the following illustrative data:
Isotopic Enrichment in Histidine Degradation Products
| Metabolite | Isotopic Labeling | Enrichment (%) | Interpretation |
|---|---|---|---|
| Urocanic Acid | ¹³C₆,¹⁵N₂ | 85 | High flux through the initial step of histidine degradation catalyzed by histidine ammonia-lyase. |
| N-Formiminoglutamate | ¹³C₅,¹⁵N₂ | 70 | Significant conversion of urocanic acid and subsequent intermediates. |
| Glutamate | ¹³C₅ | 45 | Substantial contribution of histidine degradation to the cellular glutamate pool. The lower enrichment compared to precursors indicates dilution from other glutamate sources. |
| α-Ketoglutarate | ¹³C₅ | 30 | Entry of histidine-derived carbon into the Krebs cycle. |
Interconnections with Other Amino Acid Metabolism Pathways
The metabolic fate of histidine is intricately linked with other amino acid pathways, and rac-Histidine-13C6,15N3 is a valuable tool for exploring these connections. The degradation of histidine to glutamate directly links it to the metabolism of several other amino acids, including glutamine, proline, and arginine, which are all part of the glutamate family.
The glutamate produced from histidine degradation can be further metabolized in several ways:
Conversion to α-ketoglutarate: This allows the carbon skeleton of histidine to enter the Krebs cycle for energy production or to be used in gluconeogenesis. news-medical.net
Transamination reactions: The amino group from glutamate can be transferred to other α-keto acids to synthesize new amino acids. This process is crucial for maintaining the cellular pool of non-essential amino acids.
Synthesis of glutamine: Glutamate can be converted to glutamine by glutamine synthetase, a key reaction in nitrogen metabolism and detoxification of ammonia.
Metabolic flux analysis using labeled histidine can quantify the flow of carbon and nitrogen from histidine to these interconnected pathways. For example, by measuring the ¹³C and ¹⁵N enrichment in glutamine, proline, and aspartate (which can be formed from the Krebs cycle intermediate oxaloacetate), researchers can determine the relative contribution of histidine to their synthesis.
The following table provides a hypothetical representation of research findings from a study tracing the metabolic fate of rac-Histidine-13C6,15N3 in a microbial culture:
Label Incorporation from rac-Histidine-13C6,15N3 into Other Amino Acids
| Amino Acid | Biosynthetic Precursor | ¹³C Label Incorporation (%) | ¹⁵N Label Incorporation (%) | Inference |
|---|---|---|---|---|
| Glutamate | Direct product | 45 | 60 | Primary fate of histidine catabolism. |
| Glutamine | Glutamate | 35 | 55 | Significant flux from histidine-derived glutamate to glutamine synthesis. |
| Proline | Glutamate | 20 | 30 | Demonstrates the flow of histidine-derived carbon and nitrogen into proline biosynthesis. |
| Aspartate | Oxaloacetate (from Krebs Cycle) | 15 | 25 | Indicates that the carbon skeleton of histidine enters the Krebs cycle and contributes to the synthesis of other amino acid families. |
| Alanine | Pyruvate | 5 | 10 | Lower level of incorporation suggests a more distant metabolic connection, likely through multiple transamination reactions. |
These types of quantitative data are invaluable for understanding the integrated network of amino acid metabolism and how it responds to various physiological and pathological conditions. The use of rac-Histidine-13C6,15N3 in MFA provides a detailed and dynamic picture of these complex interactions, which is essential for fields such as metabolic engineering, drug discovery, and the study of metabolic diseases.
Applications in Proteomics and Protein Turnover Dynamics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using rac Histidine-13C6,15N3
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted metabolic labeling strategy that allows for the accurate quantification of proteins between different cell populations. yale.edu In this method, cells are cultured in media where a standard "light" amino acid is replaced with its "heavy" isotopic counterpart, such as this compound. thermofisher.com As cells grow and synthesize new proteins, this heavy-labeled histidine is incorporated into the proteome. researchgate.net When the proteomes of two cell populations (e.g., treated vs. untreated) are mixed, the mass spectrometer can distinguish between the "light" and "heavy" peptides based on their mass difference, allowing for precise relative quantification. yale.edu
By introducing this compound into the cell culture medium at a specific time point, researchers can track the rate of new protein synthesis. This "pulsed SILAC" (pSILAC) approach involves collecting cell samples at various intervals after the introduction of the heavy amino acid. nih.gov Mass spectrometric analysis of these samples reveals the ratio of heavy to light peptides for each protein, which increases over time as new proteins are synthesized. This allows for the calculation of the synthesis rate for thousands of proteins simultaneously. researchgate.net
Table 1: Illustrative Data from a Pulsed SILAC Experiment Measuring Protein Synthesis
| Protein ID | Time Point 1 (Heavy/Light Ratio) | Time Point 2 (Heavy/Light Ratio) | Time Point 3 (Heavy/Light Ratio) | Calculated Synthesis Rate (k_syn) |
| Protein A | 0.15 | 0.32 | 0.55 | High |
| Protein B | 0.05 | 0.11 | 0.18 | Medium |
| Protein C | 0.01 | 0.03 | 0.05 | Low |
This table represents hypothetical data to illustrate the principle of measuring protein synthesis rates using pulsed SILAC with a labeled amino acid like this compound.
In a complementary approach to measuring synthesis, SILAC can also be used to determine protein degradation rates. In a "pulse-chase" experiment, cells are first grown in a medium containing the heavy this compound until their proteome is fully labeled. Subsequently, the cells are transferred to a "light" medium containing the unlabeled version of histidine. The rate of disappearance of the heavy-labeled protein population over time provides a direct measure of its degradation kinetics and allows for the calculation of protein half-lives. researchgate.net This information is critical for understanding how protein stability is regulated within the cell.
Quantitative Proteomics for Differential Protein Expression Analysis
This compound is instrumental in quantitative proteomics for comparing the abundance of thousands of proteins across different experimental conditions. This allows for a global view of how cellular proteomes respond to various physiological or pathological stimuli. rsc.org
By employing SILAC with this compound, researchers can compare the proteomes of cells subjected to different conditions, such as drug treatment, environmental stress, or different stages of the cell cycle. For instance, one cell population can be grown in "light" medium (control), while another is grown in "heavy" medium (treated). After treatment, the cell populations are combined, and the resulting peptide ratios (heavy/light) indicate the relative abundance of each protein in the treated versus the control state. This approach has been used to identify proteins that are up- or down-regulated in response to a specific stimulus, providing insights into the underlying cellular mechanisms. nih.gov
Table 2: Example of Differential Protein Expression Analysis using SILAC
| Protein ID | Heavy/Light Ratio | Fold Change | Regulation Status |
| Protein X | 2.5 | 2.5 | Upregulated |
| Protein Y | 0.4 | -2.5 | Downregulated |
| Protein Z | 1.1 | 1.1 | Unchanged |
This table provides a simplified example of how SILAC data is used to determine changes in protein expression levels between two conditions.
Proteostasis, or protein homeostasis, is the process by which cells maintain the health of their proteome through a complex network of pathways that regulate protein synthesis, folding, and degradation. researchgate.net The use of this compound in dynamic SILAC experiments provides a powerful means to study proteostasis. By simultaneously measuring the rates of protein synthesis and degradation, researchers can gain a comprehensive understanding of how cells maintain proteome balance and how this balance is disrupted in disease states. nih.gov
Analysis of Post-Translational Modifications Incorporating Labeled Histidine
Post-translational modifications (PTMs) are covalent modifications to proteins that occur after their synthesis and play a crucial role in regulating their function, localization, and stability. sigmaaldrich.com The use of stable isotope-labeled amino acids, such as this compound, in conjunction with mass spectrometry, has greatly facilitated the identification and quantification of PTMs. nih.govyoutube.com When a protein is modified, the mass of the modifying group is added to the mass of the peptide containing the modification. By using SILAC, researchers can compare the levels of specific PTMs between different conditions. For example, histidine residues themselves can be subject to PTMs such as phosphorylation and methylation. nih.gov The use of labeled histidine allows for the precise quantification of changes in the abundance of these modified peptides, providing insights into the signaling pathways that are activated or deactivated under different cellular states. nih.govnih.gov
Elucidation of Biosynthetic Pathways Beyond Primary Metabolism
Tracing Histidine Incorporation into Secondary Metabolites
The biosynthesis of many complex natural products utilizes primary metabolites as building blocks. Histidine, with its unique imidazole (B134444) side chain, is a precursor to a variety of secondary metabolites, including certain alkaloids and antibiotics. The use of rac Histidine-13C6,15N3 allows for the unambiguous tracing of the histidine backbone and imidazole ring into these final products, providing definitive evidence of its role as a precursor and shedding light on the sequence of biosynthetic reactions.
Mapping Carbon and Nitrogen Fluxes to Complex Natural Products
Metabolic flux analysis using stable isotope tracers is a powerful technique to quantify the flow of atoms through metabolic pathways. When cells are supplied with this compound, the heavy isotopes are incorporated into downstream metabolites. By analyzing the mass isotopomer distribution of these products using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the contribution of histidine to the final molecule can be precisely quantified.
This approach has been instrumental in understanding the biosynthesis of alkaloids such as pilocarpine (B147212). nih.govresearchgate.netscite.ai While histidine is known to be a precursor, the exact flow of its atoms into the pilocarpine structure can be mapped using labeled histidine. nih.govresearchgate.netscite.ai For instance, the incorporation of all six carbon and three nitrogen atoms from histidine into the imidazole and lactone portions of the pilocarpine molecule would confirm the direct and complete utilization of the histidine skeleton.
Similarly, in the biosynthesis of the antioxidant ergothioneine (B1671048), which is a sulfur-containing derivative of histidine, this compound can be used to trace the flow of the histidine backbone into the final product. nih.govmdpi.comresearchgate.netnih.gov This allows for the quantification of the efficiency of the biosynthetic pathway and can help identify potential bottlenecks for metabolic engineering efforts aimed at increasing production. nih.govmdpi.comresearchgate.netnih.gov
| Secondary Metabolite | Precursor | Expected Labeled Atoms Incorporated | Analytical Technique | Key Finding |
|---|---|---|---|---|
| Pilocarpine | This compound | 6 13C, 3 15N | LC-MS, NMR | Confirmation of the direct incorporation of the entire histidine skeleton into the pilocarpine structure. |
| Ergothioneine | This compound | 6 13C, 3 15N | HRMS, NMR | Tracing the carbon and nitrogen flux from histidine to ergothioneine, enabling pathway flux analysis. |
| Actinomycin (B1170597) D | This compound (via tryptophan precursor) | Variable 13C and 15N | MS/MS, NMR | Elucidation of the contribution of the histidine-derived portion of tryptophan to the actinomycin chromophore. nih.govmdpi.com |
Identification of Enzymatic Steps in Biosynthetic Routes
For example, in the biosynthesis of histamine (B1213489) from histidine, the key enzymatic step is the decarboxylation of histidine, catalyzed by histidine decarboxylase. wikipedia.orgnih.govjohnshopkins.eduresearchgate.net By feeding this compound and observing the formation of histamine labeled with five 13C atoms and three 15N atoms (with the loss of one 13C as 13CO2), this specific enzymatic step can be confirmed and its efficiency studied. wikipedia.orgnih.govjohnshopkins.eduresearchgate.net
Furthermore, the analysis of labeling patterns in isolated intermediates can reveal the nature of the enzymatic reactions. For instance, the retention or loss of specific isotopes can indicate whether a reaction is an oxidation, reduction, rearrangement, or transfer of a functional group. This level of detail is crucial for characterizing the enzymes involved and for understanding the complete biosynthetic logic.
| Biosynthetic Pathway | Enzyme | Substrate (Labeled) | Product (Labeled) | Observed Isotopic Change | Inferred Enzymatic Step |
|---|---|---|---|---|---|
| Histamine Biosynthesis | Histidine Decarboxylase | This compound | Histamine-13C5,15N3 | Loss of one 13C atom | Decarboxylation |
| Ergothioneine Biosynthesis | EgtB (Sulfur transferase) | Hercynine-13C6,15N3 | S-Hercynylcysteine-13C6,15N3 | Addition of unlabeled cysteine | Sulfur transfer |
| Pilocarpine Biosynthesis | Unknown Isomerase | Labeled Histidine-derived intermediate | Labeled Isopilocarpine | Rearrangement of 13C skeleton | Isomerization |
Investigation of Histidine-Derived Compounds in Specialized Cellular Processes
Histidine is not only a building block for proteins and secondary metabolites but also a precursor to molecules with specialized roles in cellular signaling and enzymatic catalysis. The use of this compound allows for the investigation of the biosynthesis and function of these important compounds.
Roles in Signaling Molecules and Co-factors
Histamine, a well-known signaling molecule involved in immune responses and neurotransmission, is directly synthesized from histidine. wikipedia.org Isotope tracing with this compound can be used to study the rate of histamine synthesis and turnover in different cell types and under various physiological conditions.
Another important class of histidine-derived molecules are the dipeptides carnosine (β-alanyl-L-histidine) and anserine (B1665513) (β-alanyl-3-methyl-L-histidine). researchgate.netnih.govresearchgate.netfrontiersin.orgmdpi.com These compounds are found in high concentrations in muscle and nerve tissues and are thought to function as antioxidants and pH buffers. researchgate.netnih.govresearchgate.netfrontiersin.orgmdpi.com By supplying this compound along with unlabeled β-alanine, the biosynthesis of carnosine can be monitored. The incorporation of the labeled histidine into the dipeptide provides a direct measure of the activity of carnosine synthetase. Further methylation to form anserine can also be traced, providing insights into the complete biosynthetic pathway of these important co-factors.
| Molecule | Cellular Role | Labeled Precursor | Key Enzyme in Biosynthesis | Information Gained from Isotope Tracing |
|---|---|---|---|---|
| Histamine | Neurotransmitter, Immune Mediator | This compound | Histidine Decarboxylase | Quantification of synthesis and turnover rates. |
| Carnosine | Antioxidant, pH Buffer | This compound | Carnosine Synthetase | Measurement of enzymatic activity and pathway flux. |
| Anserine | Antioxidant, pH Buffer | This compound | Carnosine N-methyltransferase | Elucidation of the methylation step in the biosynthetic pathway. |
Enzymatic Mechanisms Involving Histidine Residues
Histidine residues are frequently found in the active sites of enzymes, where they play crucial roles in catalysis, often acting as proton donors or acceptors, or by coordinating metal ions. reddit.com The incorporation of this compound into a protein allows for the use of NMR spectroscopy to probe the local environment of the histidine residues in the enzyme's active site. nih.govnih.govnih.govbiorxiv.orgfrontiersin.orgacs.org
For example, in serine proteases, a catalytic triad (B1167595) of serine, histidine, and aspartate is responsible for peptide bond hydrolysis. nih.govbiorxiv.orgfrontiersin.orgacs.org By selectively labeling the histidine residue, the changes in its chemical environment upon substrate or inhibitor binding can be monitored by 13C and 15N NMR. nih.govnih.govbiorxiv.orgacs.org This provides detailed information about the protonation state of the imidazole ring and its interactions with other active site residues, which is critical for understanding the catalytic mechanism. nih.govnih.govbiorxiv.orgacs.org
In metalloenzymes, histidine residues often serve as ligands for the metal cofactor. reddit.comnih.govnih.gov The use of this compound can help to identify which histidine residues are involved in metal binding and to characterize the coordination geometry. Changes in the NMR signals of the labeled histidine upon metal binding can provide insights into the structure and function of the metal center.
| Enzyme Class | Role of Histidine Residue | Analytical Technique | Information Obtained from 13C and 15N Labeling |
|---|---|---|---|
| Serine Proteases | General acid-base catalysis in the catalytic triad | NMR Spectroscopy | Determination of protonation state and hydrogen bonding interactions of the active site histidine. nih.govnih.govbiorxiv.orgacs.org |
| Metalloenzymes | Ligand for the metal cofactor | NMR Spectroscopy, X-ray Crystallography | Identification of metal-coordinating histidine residues and characterization of the active site geometry. nih.govnih.gov |
| Histidine Kinases | Phosphorylation site in two-component signaling | Mass Spectrometry, NMR Spectroscopy | Monitoring the phosphorylation state of the histidine residue and its role in signal transduction. |
Advanced Analytical Techniques in Conjunction with Rac Histidine 13c6,15n3
High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure Analysis
High-Resolution Mass Spectrometry (HRMS) offers the capability to distinguish between ions with very small mass differences. This is particularly valuable in isotope tracer studies, where it can resolve the isotopic fine structure of molecules. nih.gov When analyzing samples containing rac Histidine-13C6,15N3, HRMS can separate the mass spectral peaks of the fully labeled molecule from its unlabeled counterpart and various partially labeled isotopologues. This resolving power is critical for unequivocally assigning enrichment levels of both ¹³C and ¹⁵N, as their mass defects are distinct. nih.gov For example, the contribution of a ¹³C atom to a molecule's mass is different from that of a ¹⁵N atom, a subtlety that can be resolved with sufficient mass resolution (typically > 100,000). nih.govresearchgate.net This allows researchers to avoid ambiguities that can arise in lower-resolution instruments where different isotopic combinations might appear as a single peak. nih.gov
| Isotopologue | Molecular Formula | Monoisotopic Mass (Da) |
|---|---|---|
| Unlabeled Histidine | C6H9N3O2 | 155.0695 |
| Histidine-¹³C1 | ¹³CC5H9N3O2 | 156.0728 |
| Histidine-¹⁵N1 | C6H9¹⁵NN2O2 | 156.0665 |
| rac Histidine-¹³C6,¹⁵N3 | ¹³C6H9¹⁵N3O2 | 164.0934 |
Quantitative mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS or UPLC-MS/MS), is a cornerstone of metabolomics. The use of stable isotope-labeled internal standards is considered the gold standard for accurate and precise quantification of metabolites. nottingham.ac.uk this compound is an ideal internal standard for measuring the absolute concentration of histidine in complex biological samples through isotope-dilution mass spectrometry (IDMS). nottingham.ac.uk
The methodology involves adding a known quantity of the labeled histidine to a sample prior to processing. During analysis, the endogenous (unlabeled) histidine and the labeled internal standard co-elute from the chromatography column but are distinguished by the mass spectrometer based on their mass-to-charge (m/z) ratios. nih.gov By comparing the signal intensity of the endogenous analyte to that of the known amount of the internal standard, a precise concentration can be determined. nih.gov Tandem mass spectrometry (MS/MS) enhances specificity by monitoring unique fragmentation patterns for both the labeled and unlabeled compounds.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Description |
|---|---|---|---|
| Unlabeled Histidine | 156.0767 | 110.0607 | [M+H]⁺ fragmented to lose the carboxyl group and ammonia. |
| rac Histidine-¹³C6,¹⁵N3 | 165.1003 | 116.0707 | [M+H]⁺ fragmented to lose the carboxyl group and ammonia, with all carbons and nitrogens labeled. |
Mass spectrometry is a powerful technique for analyzing the distribution of isotopologues (molecules differing only in their isotopic composition) in metabolites following the administration of a labeled substrate. nih.gov When cells are grown in media containing a ¹³C-labeled carbon source, the resulting distribution of ¹³C atoms in metabolites like histidine provides a detailed snapshot of metabolic pathway activity. This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), relies on accurate MS measurements of the mass isotopologue distribution (MID). nih.gov
By analyzing the relative abundances of histidine molecules with zero, one, two, or more ¹³C and ¹⁵N atoms, researchers can deduce the contributions of different biosynthetic routes to its production. For instance, the pattern of isotope incorporation into the carbon backbone and nitrogen atoms of histidine can reveal information about the activity of the pentose (B10789219) phosphate (B84403) pathway, glycolysis, and amino acid transamination reactions. nih.govnih.gov HRMS can further enhance this analysis by resolving isobaric isotopologues, providing a more detailed and accurate picture of metabolic fluxes. nih.gov
Multinuclear and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of both ¹³C and ¹⁵N nuclei, which are NMR-active (spin ½), makes this compound an exceptionally valuable probe for Nuclear Magnetic Resonance (NMR) spectroscopy. sigmaaldrich.com Unlike the NMR-silent ¹²C and low-abundance ¹⁴N, the ¹³C and ¹⁵N isotopes allow for a wide range of multinuclear and multidimensional NMR experiments. These techniques are used to determine molecular structure, study dynamic processes, and trace metabolic pathways with atomic-level resolution. wikipedia.orgpressbooks.pub
¹³C-NMR spectroscopy directly observes the carbon backbone of molecules. When this compound is incorporated into a biological system, ¹³C-NMR can be used to confirm its presence and determine the specific positions of the ¹³C labels within the molecule and its metabolic derivatives. The chemical shift of each carbon atom is unique to its local chemical environment, allowing for unambiguous assignment of all six carbons in the histidine molecule.
This technique is also highly effective for detecting "carbon scrambling," a phenomenon where metabolic pathways rearrange the carbon skeleton of a molecule, leading to the redistribution of isotopic labels. nih.gov For example, if labeled histidine is catabolized and its carbon atoms enter central metabolism, they may be reincorporated into other metabolites in positions not predicted by the primary metabolic route. ¹³C-NMR can identify and quantify this scrambling, providing a more complete understanding of metabolic networks. nih.gov
| Carbon Atom | Typical Chemical Shift (ppm) |
|---|---|
| Cα (Alpha-carbon) | ~55 |
| Cβ (Beta-carbon) | ~28 |
| Cγ (Imidazole C2) | ~135 |
| Cδ (Imidazole C4) | ~118 |
| Cε (Imidazole C5) | ~130 |
| C' (Carboxyl) | ~174 |
¹⁵N-NMR spectroscopy provides direct insight into the nitrogen atoms within a molecule. The three distinct nitrogen atoms in this compound—one in the alpha-amino group and two in the imidazole (B134444) ring—can be observed and distinguished by ¹⁵N-NMR. nih.gov This technique is instrumental in tracking nitrogen fluxes through metabolic pathways, such as transamination and nucleotide biosynthesis, where histidine's nitrogen atoms are sourced from different precursors like glutamine and ATP. nih.gov
Furthermore, the ¹⁵N chemical shift is extremely sensitive to the local electronic environment, including protonation state, hydrogen bonding, and coordination to metal ions. nih.gov This makes ¹⁵N-NMR an excellent tool for characterizing the chemical state of histidine residues, particularly within the active sites of enzymes where they often play key catalytic or structural roles. Changes in the ¹⁵N chemical shifts can report on pH-dependent processes and the binding of substrates or inhibitors. nih.govresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC) is a highly sensitive two-dimensional NMR experiment that correlates the chemical shifts of a proton (¹H) with a directly attached heteronucleus, such as ¹³C or ¹⁵N. wikipedia.orgpressbooks.pub It is one of the most important experiments in modern biomolecular NMR. wikipedia.org When a protein is produced using this compound, the labeled histidine residues provide distinct and strong signals in ¹H-¹⁵N and ¹H-¹³C HSQC spectra.
The ¹H-¹⁵N HSQC spectrum of a protein provides a unique peak for each backbone and sidechain N-H group, effectively serving as a "fingerprint" of the protein's folded state. wikipedia.org The signals from the labeled histidine N-H groups can be monitored to study local and global protein dynamics. nih.gov Changes in the position or intensity of these peaks can indicate conformational changes, protein folding events, or the binding of a ligand. This makes HSQC spectroscopy with labeled histidine a powerful method for investigating the structure-function relationships of proteins on a microsecond-to-millisecond timescale. nih.govyoutube.com
| Experiment | Information Obtained | Application |
|---|---|---|
| ¹H-¹⁵N HSQC | Correlation of N-H pairs. | Protein fingerprinting, monitoring conformational changes, studying ligand binding at histidine sites. wikipedia.orgnih.gov |
| ¹H-¹³C HSQC | Correlation of C-H pairs. | Assigning carbon and proton resonances, confirming sidechain structure, studying dynamics of the carbon framework. wikipedia.orgpressbooks.pub |
Chromatographic Separation Methods Prior to Isotope Analysis
High-resolution chromatographic techniques are essential for reducing sample complexity and minimizing ion suppression effects in the mass spectrometer, thereby ensuring accurate isotope analysis. The choice between liquid and gas chromatography depends largely on the physicochemical properties of the target analytes, such as polarity, volatility, and thermal stability.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve higher resolution, sensitivity, and speed compared to traditional HPLC. In workflows involving this compound, UPLC is coupled with high-resolution mass spectrometry (HRMS) to form a powerful platform for both targeted and untargeted metabolomics and proteomics. nih.gov
The primary advantage of UPLC in this context is its ability to efficiently separate the isotopically labeled histidine from its unlabeled counterpart and other complex matrix components without requiring chemical modification (derivatization). scispace.com Since the physicochemical properties of 13C and 15N-labeled metabolites are nearly identical to their unlabeled forms, they co-elute from the UPLC column. scispace.com The mass spectrometer then distinguishes them based on their mass-to-charge ratio difference. This co-elution is crucial for accurate quantification, as it ensures that both the analyte and the internal standard experience the same matrix effects and ionization efficiencies. nih.govacs.org
In a typical metabolomics workflow, a biological sample is mixed with a known amount of this compound. The mixture is then injected into the UPLC-MS system. The use of a labeled internal standard for each analyte, known as isotope dilution mass spectrometry, is the gold standard for quantification, correcting for variations in sample extraction, and ion suppression. acs.orgcreative-proteomics.com
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., Acquity UPLC BEH C18) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | 5% to 95% B over 10-15 minutes |
| MS Detector | High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
While UPLC is ideal for polar and non-volatile compounds like amino acids in their native state, Gas Chromatography (GC) is the preferred method for the analysis of volatile or semi-volatile metabolites. Amino acids, including histidine, are inherently non-volatile due to their polar, zwitterionic nature. sigmaaldrich.comresearchgate.net Therefore, a critical prerequisite for their analysis by GC is a chemical derivatization step to increase their volatility and thermal stability. sigmaaldrich.comthermofisher.com
The use of this compound in GC-based analysis often involves its role as an internal standard for quantifying histidine or its metabolic products after they have been rendered suitable for GC. A common and robust derivatization method involves the creation of N-acetyl methyl esters (NACME). ucdavis.eduucdavis.edu This two-step process first esterifies the carboxyl group and then acetylates the amino groups. ucdavis.edu
Once derivatized, the sample is injected into a GC system, often coupled to a combustion interface and an isotope ratio mass spectrometer (GC-C-IRMS). This setup allows for precise measurement of 13C and 15N isotopic ratios in specific compounds eluting from the GC column. ucdavis.edunih.govresearchgate.net The derivatized histidine is separated from other compounds on a capillary column before being combusted into simple gases (CO2, N2), whose isotopic compositions are then measured by the IRMS. ucdavis.edu This technique is highly accurate for determining isotopic enrichment and is widely used in metabolic flux analysis. nih.govresearchgate.net
| Parameter | Condition |
|---|---|
| Derivatization Method | N-acetyl methyl ester (NACME) formation |
| GC Column | Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film) |
| Injection | 260 °C (splitless) |
| Carrier Gas Flow | Helium @ 2 mL/min (constant) |
| Oven Program | 70°C (2 min), ramp 15°C/min to 140°C (4 min), ramp 12°C/min to 240°C (5 min), ramp 8°C/min to 255°C (35 min) |
| Combustion Reactor | NiO tube with CuO/NiO wires at 1000 °C |
| Detection | Isotope Ratio Mass Spectrometry (IRMS) |
Research has demonstrated that this GC-C-IRMS method provides high precision, with mean precisions of 0.04‰ for δ13C and 0.28‰ for δ15N having been reported. nih.govresearchgate.net This level of accuracy is essential for studies tracking subtle changes in metabolic fluxes. nih.gov
Emerging Research Directions and Future Prospects for Rac Histidine 13c6,15n3
Integration with Multi-Omics Approaches for Systems Biology Insights
The integration of stable isotope tracing with multi-omics platforms—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of cellular function. nih.gov The use of labeled tracers like L-Histidine-13C6,15N3 allows researchers to follow the fate of histidine's carbon and nitrogen atoms through various metabolic pathways, providing dynamic functional information that complements the static snapshots offered by other omics technologies. nih.gov
By employing rac Histidine-13C6,15N3, researchers can trace the incorporation of histidine into newly synthesized proteins (proteomics) and its conversion into various downstream metabolites (metabolomics). This dual-labeling strategy, with both ¹³C and ¹⁵N, is particularly powerful for dissecting the interplay between carbon and nitrogen metabolism. mycompounddiscoverer.com When combined with genomic and transcriptomic data, these flux analyses can help elucidate how genetic variations or changes in gene expression impact metabolic networks at a systems level. For instance, observing altered labeling patterns in cancer cells can reveal metabolic reprogramming, a hallmark of cancer, and identify potential therapeutic targets. researchgate.netmdpi.com
However, the use of a racemic mixture introduces a layer of complexity. The differential metabolism of D- and L-histidine would necessitate careful experimental design and data analysis to distinguish the metabolic fates of each enantiomer within a multi-omics framework.
Development of Computational Tools for Complex Isotope Tracing Data Analysis
The increasing complexity of data from isotope tracing experiments, especially those involving dual labels or racemic mixtures, necessitates the development of sophisticated computational tools. frontiersin.org Software for metabolic flux analysis (MFA) must be able to correct for natural isotope abundances, handle large datasets, and model intricate metabolic networks. nih.govresearchgate.net
For a tracer like this compound, existing software may need to be adapted or new algorithms developed to account for the presence of two distinct stereoisomers. These tools would need to model parallel metabolic pathways for D- and L-histidine and incorporate the known stereospecificity of relevant enzymes. The ability to deconvolve the mass spectrometry data to trace the contributions of each isomer to downstream metabolite pools would be a significant advancement. acs.org
Below is a table of representative software used in stable isotope tracing, which could be foundational for developing tools for racemic tracer analysis:
| Software | Primary Function | Key Features |
| Compound Discoverer | Metabolite identification and data processing for high-resolution MS. | Supports batch searching against online libraries and can resolve ¹³C and ¹⁵N double-labeled metabolites. mycompounddiscoverer.com |
| 13CFLUX2 | High-performance software for ¹³C-metabolic flux analysis. | Supports large-scale and high-throughput applications with flexible computational workflows. nih.gov |
| iMS2Flux | Automated processing of mass spectrometric data from labeling experiments. | Corrects for natural isotope abundances and formats data for various MFA software. researchgate.net |
Novel Applications in Understanding Cellular Adaptation and Robustness
Cells constantly adapt to changes in their environment, such as nutrient availability and stress. Histidine metabolism plays a crucial role in these adaptive responses, partly through its role as a precursor to histamine (B1213489) and its buffering capacity. mdpi.commdpi.com Isotope tracers like L-Histidine-13C6,15N3 can be used to quantify how metabolic fluxes through histidine-related pathways are altered during cellular adaptation.
For example, under conditions of oxidative stress, the synthesis of histidine-containing dipeptides with antioxidant properties, such as carnosine, may be upregulated. mdpi.com Tracing the flow of labeled histidine into carnosine would provide a direct measure of this adaptive response. The introduction of this compound could reveal whether D-histidine plays a role in these stress responses, or if its presence alters the cell's ability to adapt. Understanding these dynamics is key to comprehending cellular robustness and how it might be compromised in disease states.
Potential for Mechanistic Studies in Non-Canonical Histidine Metabolism
While the metabolic pathways of L-histidine are well-characterized, the fate of D-histidine in many organisms is less understood. creative-proteomics.comnews-medical.netresearchgate.netnih.govnih.govnih.govresearchgate.netreactome.orgyoutube.com D-amino acids are known to have specific physiological roles, particularly in bacteria and the nervous system. nih.govacs.org The use of this compound provides a direct means to investigate the "non-canonical" metabolism of D-histidine.
By tracking the appearance of ¹³C and ¹⁵N in metabolites derived from the D-enantiomer, researchers can identify and quantify the activity of enzymes that process D-histidine, such as D-amino acid oxidases. acs.orgnih.gov This could lead to the discovery of novel metabolic pathways or regulatory mechanisms. Such studies are crucial for understanding the biological significance of D-amino acids and could have implications for developing new antimicrobial agents or therapies for neurological disorders.
Considerations for Racemic Isotopic Tracers in Stereospecific Biological Reactions
A fundamental principle of biochemistry is the stereospecificity of enzymes, which typically recognize and process only one enantiomer of a chiral substrate. acs.orgnih.govresearchgate.netwikipedia.org This has profound implications for the use of racemic tracers like this compound. While the L-histidine component will enter the well-established metabolic pathways, the D-histidine will either be metabolized by specific D-amino acid enzymes, remain unmetabolized, or be converted to L-histidine by a racemase, if present. nih.gov
This differential processing can be both a challenge and an opportunity. It complicates the interpretation of bulk isotope labeling data, as the contribution of each isomer to a given metabolite pool may be different. nih.gov However, it also allows for the simultaneous investigation of both L- and D-amino acid metabolism within the same experiment. Careful analysis of the isotopic enrichment in various metabolites can reveal the relative activities of stereospecific enzymes and provide insights into the metabolic crosstalk between D- and L-amino acid pathways. researchgate.net
Q & A
Q. How is rac Histidine-<sup>13</sup>C6,<sup>15</sup>N3 synthesized and purified for research applications?
The synthesis of stable isotope-labeled histidine typically involves biosynthetic pathways using <sup>13</sup>C- and <sup>15</sup>N-enriched precursors. For example, microbial cultures (e.g., E. coli) can be grown in media containing labeled carbon and nitrogen sources, followed by extraction and purification via ion-exchange chromatography or HPLC . Isotopic purity is validated using LC-MS/MS, with protocols similar to those used for [U-<sup>15</sup>N]-labeled deoxynucleosides, ensuring minimal unlabeled contamination .
Q. What are the primary applications of rac Histidine-<sup>13</sup>C6,<sup>15</sup>N3 in metabolic studies?
This compound is widely used as an internal standard in quantitative proteomics and metabolomics to correct for matrix effects and instrument variability. For instance, in tracer studies, it enables precise tracking of histidine uptake and incorporation into proteins or metabolic intermediates via LC-MS/MS. Its isotopic labeling allows differentiation from endogenous histidine, facilitating accurate quantification .
Q. How do researchers validate the isotopic purity of rac Histidine-<sup>13</sup>C6,<sup>15</sup>N3?
Isotopic purity is assessed using high-resolution mass spectrometry (HRMS) paired with nuclear magnetic resonance (NMR). For example, LC-MS/MS protocols similar to those for [<sup>15</sup>N3]dCyt involve comparing observed isotopic patterns against theoretical distributions. Deviations >2% require further purification steps, such as preparative HPLC .
Advanced Research Questions
Q. Designing experiments with rac Histidine-<sup>13</sup>C6,<sup>15</sup>N3: How to optimize tracer concentration and sampling intervals for dynamic metabolic flux analysis (dMFA)?
Experimental design should balance tracer concentration (to avoid cellular toxicity) and sampling frequency (to capture metabolic turnover rates). A pilot study using varying concentrations (e.g., 0.1–1.0 mM) and time-series sampling (e.g., 0, 15, 30, 60 min) is recommended. Data from multiple biological replicates should be analyzed via kinetic modeling software (e.g., INCA) to refine parameters .
Q. Resolving discrepancies in isotopic enrichment data from rac Histidine-<sup>13</sup>C6,<sup>15</sup>N3 studies: What methodological adjustments are critical?
Contradictions in enrichment data often stem from incomplete isotopic equilibration or background noise. Triangulation of data sources (e.g., combining LC-MS/MS, NMR, and enzymatic assays) improves reliability. For example, inconsistencies in <sup>13</sup>C labeling can be cross-validated via <sup>1</sup>H-<sup>13</sup>C HSQC NMR. Additionally, batch-to-batch variability in tracer purity should be ruled out via HRMS .
Q. Integrating rac Histidine-<sup>13</sup>C6,<sup>15</sup>N3 with multi-omics approaches: How to address challenges in data correlation?
Combining metabolomics (tracer data) with proteomics or transcriptomics requires synchronized time points and normalization to internal standards. For instance, proteomic incorporation rates can be aligned with metabolic flux data using tools like Skyline or MaxQuant. Statistical frameworks (e.g., mixed-effects models) account for technical variability across omics layers .
Methodological Best Practices
Q. What quality control measures ensure reproducibility in studies using rac Histidine-<sup>13</sup>C6,<sup>15</sup>N3?
- Batch validation : Each synthesis batch must undergo HRMS and NMR to confirm isotopic and chemical purity .
- Blinded analysis : To minimize bias, raw MS data should be processed by analysts unaware of experimental groups .
- Data transparency : Full disclosure of LC-MS/MS parameters (e.g., collision energy, ionization mode) is critical for replication, following standards akin to SWGDRUG recommendations .
Q. How to address ethical and safety concerns when handling rac Histidine-<sup>13</sup>C6,<sup>15</sup>N3 in vivo studies?
Protocols must comply with institutional biosafety committees (IBC) and animal welfare guidelines. For human studies, traceability of isotopic labels should be documented to ensure no unintended health impacts. Safety protocols include PPE (gloves, lab coats) and waste disposal systems for labeled compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
